molecular formula C6H7BrN2 B2509769 4-Bromo-2-cyclopropyl-1H-imidazole CAS No. 1256790-50-7

4-Bromo-2-cyclopropyl-1H-imidazole

Cat. No. B2509769
M. Wt: 187.04
InChI Key: RWFHKTLGXJYMKW-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-cyclopropyl-1H-imidazole" is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. A one-pot, four-component synthesis approach has been described for the preparation of 1,2,4-trisubstituted 1H-imidazoles, which involves heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method includes the reaction of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a magnetic MOF catalyst, which can be easily recovered and reused, leading to the synthesis of imidazo[1,2-f]phenanthridines . Additionally, the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, which serves as a building block for various 2-aminoimidazole alkaloids .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a novel imidazole derivative was established by IR, (1)H NMR, (13)C NMR, and Mass spectroscopy . X-ray crystallography is another powerful tool for determining the molecular structure, as demonstrated by the synthesis and characterization of a new imidazole derivative, where single-crystal X-ray diffraction was employed . The molecular structure can also be analyzed computationally using Density Functional Theory (DFT), as seen in the study of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. The synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involved catalysis, oxidation, and Debus cycloaddition reaction, with the reaction mechanism being studied and optimized for high yield . Another example is the scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, which is a key building block for bioactive molecules, highlighting the importance of selecting appropriate starting materials and reaction conditions to avoid regioisomer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structures of two imidazole-triazole derivatives revealed non-planar conformations and interactions involving the nitro group and the imidazole ring, which can affect their physical properties and reactivity . The molecular electrostatic surface analysis of an imidazole derivative indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can have implications for its chemical reactivity and interactions with biological targets .

Scientific Research Applications

Efficient Synthesis

  • A study by Bellina et al. (2007) presents an efficient method to synthesize 4(5)-aryl-1H-imidazoles, including derivatives of 4-Bromo-1H-imidazole, using a palladium-catalyzed arylation reaction. This method is significant for the preparation of complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).

Anticancer Potential

  • Noolvi et al. (2011) explored the anticancer properties of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives. Among these, a bromo-substituted compound showed significant selectivity toward leukemic cancer cell lines, indicating potential for cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Application in Marine Alkaloid Synthesis

  • Ando and Terashima (2010) developed a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives, essential for the efficient synthesis of marine alkaloids. This method is crucial for producing biologically interesting compounds like oroidin and hymenidin (Ando & Terashima, 2010).

Synthesis of Imidazolones

  • Gong et al. (2010) developed a copper-catalyzed approach for synthesizing 2,4-disubstituted imidazolones. These derivatives have biological and pharmaceutical significance, highlighting the versatility of imidazole compounds (Gong, Yang, Liu, Jiang, Zhao, & Fu, 2010).

Continuous Production for Medicinal Compounds

  • Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis for 1H-4-substituted imidazoles. This method is key for producing NS5A inhibitors, such as Daclatasvir, used in medical treatments (Carneiro, Gutmann, Souza, & Kappe, 2015).

Antimicrobial Applications

  • Narwal et al. (2012) synthesized novel imidazoles demonstrating potent antimicrobial activities. These findings underscore the relevance of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Safety And Hazards

The safety data sheet for a related compound, “4-Bromo-1H-imidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions for “4-Bromo-2-cyclopropyl-1H-imidazole” could involve further exploration of its potential applications in drug development.

properties

IUPAC Name

5-bromo-2-cyclopropyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFHKTLGXJYMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyclopropyl-1H-imidazole

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